5-Iodo-3-methyl-1H-pyrazole hydrochloride
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Overview
Description
5-Iodo-3-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C4H6ClIN2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-1H-pyrazole hydrochloride typically involves the iodination of 5-methyl-2H-pyrazole. One common method includes the reaction of 5-methyl-2H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the iodine atom .
Scientific Research Applications
5-Iodo-3-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1H-pyrazole hydrochloride is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrazole
- 5-Iodo-2H-pyrazole
- 3-Methyl-1H-pyrazole
- 5-Methyl-2H-pyrazole
Uniqueness
5-Iodo-3-methyl-1H-pyrazole hydrochloride is unique due to the presence of both iodine and methyl groups on the pyrazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVADFRJGHHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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